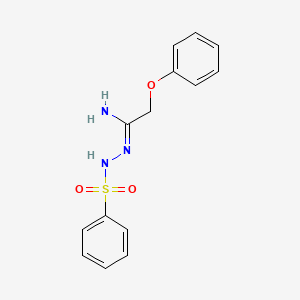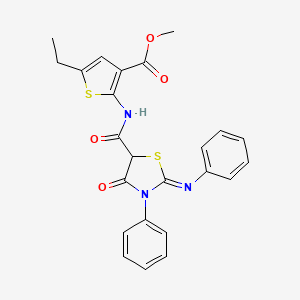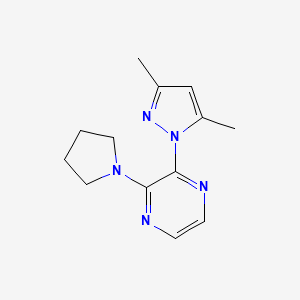
1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride is a chemical compound that has gained considerable attention in the scientific community due to its potential applications in various research fields. This compound is also known as PAPP, and it is a piperazine derivative that has been synthesized for a wide range of scientific research purposes.
Wirkmechanismus
The mechanism of action of 1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride involves the inhibition of MAO-B enzyme activity. This leads to an increase in the levels of dopamine and serotonin in the brain, which are important neurotransmitters that are involved in regulating mood, behavior, and cognition. The inhibition of MAO-B also leads to a reduction in the production of reactive oxygen species, which are known to cause oxidative damage to cells and tissues.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride have been extensively studied in various experimental models. It has been found to have neuroprotective effects, as it reduces the production of reactive oxygen species and protects neurons from oxidative damage. It has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride has several advantages for lab experiments. It is a potent and selective inhibitor of MAO-B, which makes it a valuable tool for studying the role of this enzyme in various neurological disorders. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in some experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride. One direction is to study its potential therapeutic applications in various neurological disorders such as Parkinson's disease, depression, and Alzheimer's disease. Another direction is to develop more potent and selective MAO-B inhibitors based on the structure of this compound. Additionally, further studies are needed to investigate the safety and toxicity of this compound in animal models and humans.
Synthesemethoden
The synthesis of 1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride involves the reaction between 3-phenylpropynal and 2-pyridinemethanamine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in a solvent such as methanol or ethanol, and the resulting product is purified using standard techniques such as recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride has been widely used in various scientific research fields. It has been found to be a potent and selective inhibitor of monoamine oxidase B (MAO-B), an enzyme that is involved in the metabolism of neurotransmitters such as dopamine and serotonin. This compound has been used to study the role of MAO-B in various neurological disorders such as Parkinson's disease, depression, and Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(3-phenylprop-2-ynyl)-4-pyridin-2-ylpiperazine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3.2ClH/c1-2-7-17(8-3-1)9-6-12-20-13-15-21(16-14-20)18-10-4-5-11-19-18;;/h1-5,7-8,10-11H,12-16H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCXASDDUDMZLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC#CC2=CC=CC=C2)C3=CC=CC=N3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenyl-2-propynyl)-4-(2-pyridinyl)piperazine dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2620033.png)
![Methyl 2-{3-methyl-8-[(4-methylphenyl)amino]-2,6-dioxo-1,3,7-trihydropurin-7-y l}acetate](/img/structure/B2620037.png)


![Methyl 3-(2,6-difluorobenzamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2620041.png)



![2-[[2-[(7-Methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-3-phenylpropanoic acid](/img/structure/B2620046.png)
![2-(2-fluorophenoxy)-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2620047.png)